(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride
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Overview
Description
Scientific Research Applications
Enzyme Inhibitory Activity
A study by Cetin, Türkan, Bursal, and Murahari (2021) involved the synthesis and evaluation of thiophene-based heterocyclic compounds, which demonstrated in vitro enzyme inhibitory activities. Compounds related to (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride showed significant activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential for further research in enzyme inhibition applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Synthesis and Structural Analysis
Zheng Rui (2010) discussed the synthesis of a compound related to (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride, namely (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. The study focused on the preparation process, highlighting the utility of such compounds in various synthetic applications (Zheng Rui, 2010).
Spectral Characterization and Molecular Docking Studies
Shahana and Yardily (2020) synthesized and characterized novel compounds related to thiophene-based methanones. The research included spectral characterization and molecular docking studies, indicating their potential in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).
Structural Exploration and Hirshfeld Surface Analysis
Prasad et al. (2018) synthesized a compound structurally similar to (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride and conducted structural exploration and Hirshfeld surface analysis. This provided insights into the intermolecular interactions in the solid state of the crystal, relevant for understanding the material properties of such compounds (Prasad et al., 2018).
Antimicrobial and Anticancer Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, showcasing the antimicrobial activity of compounds structurally similar to (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride. The study indicates the potential use of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWECMKALQEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671612 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride | |
CAS RN |
1185316-70-4 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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